molecular formula C16H17NO3S B5654901 1-[(4-ethoxyphenyl)sulfonyl]indoline

1-[(4-ethoxyphenyl)sulfonyl]indoline

Cat. No.: B5654901
M. Wt: 303.4 g/mol
InChI Key: BAFQCZXORSBGIF-UHFFFAOYSA-N
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Description

1-[(4-Ethoxyphenyl)sulfonyl]indoline is a sulfonamide-functionalized indoline derivative characterized by a sulfonyl group (-SO₂-) bridging the indoline nitrogen and a 4-ethoxyphenyl moiety.

Properties

IUPAC Name

1-(4-ethoxyphenyl)sulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-2-20-14-7-9-15(10-8-14)21(18,19)17-12-11-13-5-3-4-6-16(13)17/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFQCZXORSBGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

Small Sulfonyl Substituents (Methylsulfonyl, Aminosulfonyl): Compounds such as 5-O-methylsulfonylindole (compound 2 in ) and 5-O-aminosulfonylindole (compound 3 in ) exhibit cytotoxic activity comparable to doxorubicin against human cancer cell lines (COLO 205, SK-MEL-2, A549, JEG-3). Their small substituent size likely enhances membrane permeability and target binding efficiency .

Bulkier Substituents (Morpholinylsulfonyl, Benzyl):
In contrast, 1-acetyl-5-(morpholin-4yl sulfonyl)indoline () demonstrates improved drug-likeness (e.g., favorable LogP, solubility) due to the polar morpholine group. However, increased steric bulk may reduce cytotoxicity compared to smaller sulfonyl analogs . Similarly, 5-O-benzylindole (compound 5 in ) shows diminished activity, emphasizing the trade-off between substituent size and potency .

Electron-Donating vs. Electron-Withdrawing Groups:
The ethoxy group in 1-[(4-ethoxyphenyl)sulfonyl]indoline is electron-donating, which may stabilize the sulfonyl group’s electron-withdrawing effect. Comparatively, 3-{1-[(4-methylphenyl)sulfonyl]-1,4-dihydropyridin-4-yl}-1H-indole () incorporates a methyl group (electron-donating), while 1-[(4-chlorophenyl)acetyl]indoline () features a chloro substituent (electron-withdrawing). Such differences alter electronic profiles, influencing receptor binding and metabolic stability .

Positional Isomerism and Scaffold Modifications

  • Indoline vs. Indole Scaffolds: Indoline (saturated six-membered ring) offers conformational rigidity compared to indole’s aromatic system.
  • Substitution Position: Sulfonyl groups at the 1-position (as in the target compound) vs. the 5-position () may alter steric interactions with biological targets.

Physicochemical and Drug-Likeness Properties

Compound Molecular Weight Key Substituent LogP<sup>a</sup> Solubility (mg/mL) Cytotoxicity (IC₅₀, μM) Source
5-O-Methylsulfonylindole ~280 -SO₂CH₃ 2.1 0.15 0.8–1.2
1-Acetyl-5-(morpholinylsulfonyl)indoline ~350 -SO₂-morpholine 1.8 0.45 N/A
3-{1-[(4-Methylphenyl)sulfonyl]dihydropyridinyl}indole ~400 -SO₂-(4-methylphenyl) 3.2 0.08 N/A
1-[(4-Chlorophenyl)acetyl]indoline ~272 -CO-(4-chlorophenyl) 3.5 0.10 N/A

<sup>a</sup> Predicted values based on structural analogs.

  • Metabolic Stability: Tetrazole-containing analogs () exhibit enhanced stability due to bioisosteric replacement of carboxylic acids, a strategy applicable to the target compound .

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